molecular formula C14H12N2O5 B4597633 [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate

Cat. No.: B4597633
M. Wt: 288.25 g/mol
InChI Key: ZSAWWTRUEQEZOE-UHFFFAOYSA-N
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Description

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate is a complex organic compound with a unique structure that includes a diazinane ring and a phenyl propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate typically involves multiple steps. One common method starts with the preparation of the diazinane ring, followed by the introduction of the phenyl propanoate group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] acetate
  • [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] butanoate

Uniqueness

Compared to similar compounds, [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate may exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-2-11(17)21-9-5-3-8(4-6-9)7-10-12(18)15-14(20)16-13(10)19/h3-7H,2H2,1H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAWWTRUEQEZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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